molecular formula C₉H₁₄N₂O₄ B1147565 (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid CAS No. 192725-86-6

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid

Cat. No. B1147565
M. Wt: 214.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid, also known as Dihydroorotic Acid (DHO), is a key intermediate in the biosynthesis of pyrimidine nucleotides in living organisms. It is a small molecule with a molecular weight of 175.16 g/mol and a chemical formula of C7H10N2O4. DHO is an important target for drug development due to its crucial role in the metabolic pathway of pyrimidine nucleotide biosynthesis.

Mechanism Of Action

DHO is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. It is converted to orotic acid by the action of dihydroorotate dehydrogenase (DHODH), which is an important enzyme in the pyrimidine biosynthesis pathway. DHODH is a target for several drugs, including leflunomide and teriflunomide, which are used in the treatment of autoimmune diseases and multiple sclerosis.

Biochemical And Physiological Effects

DHO plays a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. It is also involved in the regulation of cellular metabolism and energy production. DHO deficiency has been associated with various diseases, including hereditary orotic aciduria and mitochondrial disorders.

Advantages And Limitations For Lab Experiments

DHO is a small molecule that can be easily synthesized and purified for use in laboratory experiments. It is also stable under a wide range of conditions, making it suitable for use in biochemical assays. However, the use of DHO in laboratory experiments is limited by its low solubility in water, which can affect its bioavailability and activity.

Future Directions

There are several potential future directions for research on DHO, including:
1. Development of new drugs targeting DHODH for the treatment of cancer and viral infections.
2. Investigation of the role of DHO in the regulation of cellular metabolism and energy production.
3. Study of the effects of DHO deficiency on mitochondrial function and disease development.
4. Development of new methods for the synthesis and purification of DHO for use in laboratory experiments.
5. Investigation of the potential use of DHO as a biomarker for disease diagnosis and prognosis.
In conclusion, (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acidc Acid (DHO) is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. It has been widely studied in the field of biochemistry and molecular biology for its role in cellular metabolism and as a target for drug development. Further research on DHO is needed to fully understand its biochemical and physiological effects and its potential applications in medicine and biotechnology.

Synthesis Methods

The synthesis of DHO can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of carbamoyl phosphate with aspartic acid, followed by the action of dihydroorotase enzyme to produce DHO. Enzymatic synthesis involves the use of dihydroorotase enzyme to catalyze the conversion of carbamoyl aspartate to DHO.

Scientific Research Applications

DHO has been widely studied in the field of biochemistry and molecular biology due to its important role in pyrimidine nucleotide biosynthesis. It has been used as a tool for investigating the regulation of pyrimidine biosynthesis in various organisms. DHO has also been studied for its potential as a target for drug development, particularly in the treatment of cancer and viral infections.

properties

CAS RN

192725-86-6

Product Name

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid

Molecular Formula

C₉H₁₄N₂O₄

Molecular Weight

214.22

synonyms

(S)-Tetrahydro-α-(1-methylethyl)-2,4-dioxo-1(2H)-pyrimidineacetic Acid; 

Origin of Product

United States

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